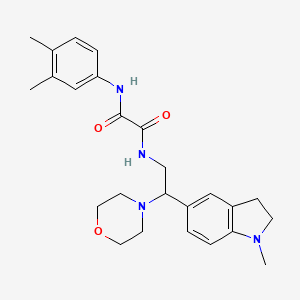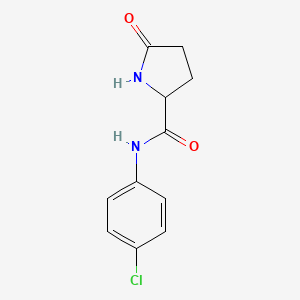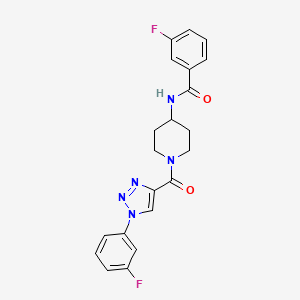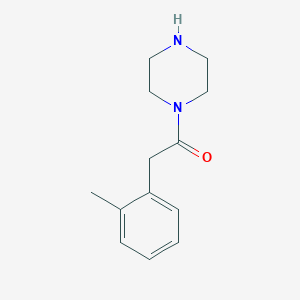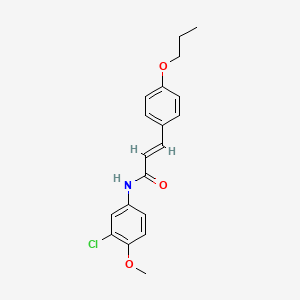
(E)-N-(3-chloro-4-methoxyphenyl)-3-(4-propoxyphenyl)acrylamide
カタログ番号 B2976836
CAS番号:
433962-46-0
分子量: 345.82
InChIキー: FSRLYJKMVPDGFD-IZZDOVSWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(3-chloro-4-methoxyphenyl)-3-(4-propoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CR-1-31-B and has been synthesized using different methods.
科学的研究の応用
1. Corrosion Inhibition
- Synthesis and Characterization for Corrosion Inhibition : Acrylamide derivatives, including the specific compound , have been studied for their efficacy as corrosion inhibitors. For instance, a 2022 study by Abu-Rayyan et al. analyzed acrylamide derivatives as inhibitors for copper corrosion in nitric acid solutions, using a combination of chemical and electrochemical methods. This research indicates the potential application of such compounds in protecting metals from corrosion in industrial settings (Abu-Rayyan et al., 2022).
2. Polymer Research
- Thermoresponsive Polymer Applications : Acrylamide derivatives are integral in creating thermoresponsive polymers, which are essential in drug delivery systems. A study by Convertine et al. (2004) demonstrated the controlled polymerization of N-isopropylacrylamide, highlighting the role of acrylamide compounds in developing advanced polymer-based drug delivery systems (Convertine et al., 2004).
3. Chemical Analysis and Safety
- Chemistry, Biochemistry, and Safety Analysis : The biochemical properties and safety aspects of acrylamide compounds are crucial areas of study. For instance, Friedman (2003) provided a comprehensive review of acrylamide's chemistry, biochemistry, and safety, exploring its widespread industrial applications and potential health impacts (Friedman, 2003).
4. Material Science
- Polyacrylamide Substrate Characterization : Research by Poellmann and Wagoner Johnson (2013) validated and optimized methods for activating polyacrylamide substrates for protein patterning. This study highlights the role of acrylamide derivatives in material science, particularly in cell mechanobiology research (Poellmann & Wagoner Johnson, 2013).
5. Antioxidant Activity
- Synthesis for Antioxidant Activity : Nguyen et al. (2021) synthesized and assessed the antioxidant activity of certain chalcones containing N-arylacetamide groups. The study demonstrates the potential of acrylamide derivatives in developing compounds with significant antioxidant properties (Nguyen et al., 2021).
6. Protein Studies
- Protein Fluorescence Quenching Studies : Acrylamide is used in protein studies, especially in fluorescence quenching of tryptophanyl residues in proteins, as researched by Eftink and Ghiron (1976). This technique is valuable for studying protein structure and dynamics (Eftink & Ghiron, 1976).
7. Copolymerization Studies
- Copolymerization with Styrene : Whelpley et al. (2022) focused on the synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates with styrene, demonstrating the versatility of acrylamide derivatives in polymer chemistry (Whelpley et al., 2022).
8. Optically Active Polymers
- Derivation from L-Tartaric Acid : Bou et al. (1993) prepared optically active polyamides derived from L-tartaric acid, showcasing the use of acrylamide derivatives in creating specialized polymers with unique optical properties (Bou et al., 1993).
特性
IUPAC Name |
(E)-N-(3-chloro-4-methoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-3-12-24-16-8-4-14(5-9-16)6-11-19(22)21-15-7-10-18(23-2)17(20)13-15/h4-11,13H,3,12H2,1-2H3,(H,21,22)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRLYJKMVPDGFD-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-chloro-4-methoxyphenyl)-3-(4-propoxyphenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Ethylazetidine hydrochloride
1803590-85-3

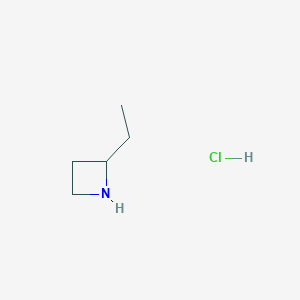
![5-(3-fluoro-4-methylanilino)-7-methyl-2-[2-oxo-2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2976755.png)

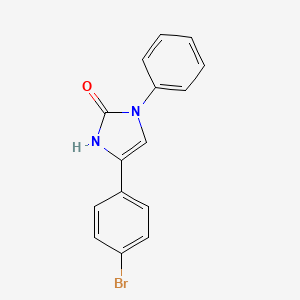
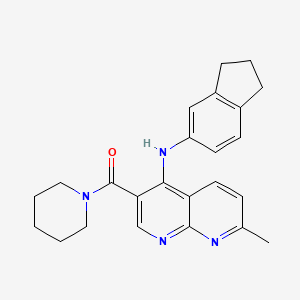
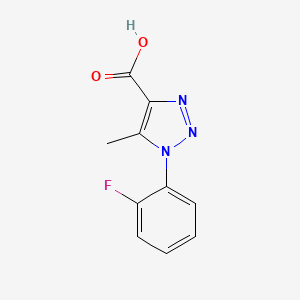
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate](/img/structure/B2976761.png)

![1-{[1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-2-ylpiperazine](/img/structure/B2976764.png)
